molecular formula C16H16BrNO3 B2604823 Ethyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate CAS No. 64260-89-5

Ethyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate

Cat. No.: B2604823
CAS No.: 64260-89-5
M. Wt: 350.212
InChI Key: SWEOKIGHFFOGLZ-UHFFFAOYSA-N
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Description

Ethyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate: is an organic compound with the molecular formula C16H16BrNO3 It is a derivative of benzoic acid and contains both bromine and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with and .

    Reaction Conditions: The reaction involves the condensation of ethyl 4-aminobenzoate with 5-bromo-2-hydroxybenzaldehyde in the presence of a suitable catalyst, such as or , under reflux conditions.

    Purification: The product is then purified using techniques such as or to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as in the presence of a .

    Substitution: The bromine atom can be substituted with various nucleophiles, such as or , under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like or .

    Reduction: Reagents like or .

    Substitution: Reagents like or .

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • Ethyl 4-[(2-hydroxybenzyl)amino]benzoate
  • Ethyl 4-[(4-bromo-2-hydroxybenzyl)amino]benzoate
  • Ethyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate

Comparison:

  • Ethyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity.
  • The hydroxyl group in the 2-position can enhance its ability to form hydrogen bonds, affecting its solubility and interaction with biological targets.
  • The presence of different substituents (e.g., bromine, chlorine) can lead to variations in the compound’s chemical and physical properties, making it suitable for different applications.

Biological Activity

Ethyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate is an organic compound characterized by its unique structural features, including a bromine atom and a hydroxyl group. These modifications significantly influence its chemical reactivity and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, target interactions, pharmacokinetics, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₆BrNO₃, with a molecular weight of 350.21 g/mol. The presence of the bromine atom enhances its reactivity compared to other derivatives that may contain different halogens or substituents.

The biological activity of this compound is primarily attributed to its interaction with various biological targets through several mechanisms:

  • Free Radical Bromination : The bromine atom can participate in free radical reactions, which may alter cellular functions.
  • Nucleophilic Substitution : The compound may engage in nucleophilic substitution reactions, affecting enzyme activity and protein interactions.
  • Oxidation : Oxidative processes can modify the compound's structure, influencing its biological effects.

Target Interactions

This compound has shown potential interactions with several biological targets:

  • Enzymes : Similar compounds have been noted for their ability to inhibit specific enzymes involved in metabolic pathways.
  • Proteins : The compound may bind to proteins, altering their function and leading to downstream effects on cellular processes.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : The compound is expected to be absorbed through various routes, influenced by its solubility due to the hydroxyl group.
  • Distribution : Its distribution in biological systems may be affected by the bromine atom's presence, which can enhance lipophilicity.
  • Metabolism : Similar compounds are known to undergo metabolic transformations that can yield active metabolites.
  • Excretion : The compound's excretion pathways are likely similar to those of other benzoate derivatives.

Comparative Analysis

A comparison with structurally similar compounds highlights the unique characteristics of this compound:

Compound NameKey Features
Ethyl 4-[(2-hydroxybenzyl)amino]benzoateLacks bromine; different reactivity profile
Ethyl 4-[(4-bromo-2-hydroxybenzyl)amino]benzoateDifferent bromine position; affects biological activity
Ethyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoateContains chlorine instead of bromine; alters properties

The presence of the bromine atom in this compound enhances its reactivity and potential biological activity compared to other derivatives.

Case Studies and Research Findings

Recent studies have focused on the biological activities associated with similar compounds. For instance, derivatives of 4-aminobenzoic acid have exhibited significant antibacterial and antifungal properties, with minimum inhibitory concentrations (MICs) as low as 15.62 µM against methicillin-resistant Staphylococcus aureus and notable cytotoxicity against cancer cell lines . These findings suggest that modifications similar to those in this compound could yield compounds with promising therapeutic effects.

Properties

IUPAC Name

ethyl 4-[(5-bromo-2-hydroxyphenyl)methylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO3/c1-2-21-16(20)11-3-6-14(7-4-11)18-10-12-9-13(17)5-8-15(12)19/h3-9,18-19H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEOKIGHFFOGLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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